N,2-dimethyl-1H-imidazole-5-carboxamide
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Overview
Description
N,2-dimethyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP is often used as an oxidant.
Reduction: Hydrogen gas with a metal catalyst like palladium.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxamides, while substitution reactions can produce various substituted imidazoles .
Scientific Research Applications
N,2-dimethyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of N,2-dimethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by forming hydrogen bonds with the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with DNA synthesis by acting as a purine analog .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Known for its broad range of chemical and biological properties.
Dacarbazine: Used in the treatment of Hodgkin’s disease and exhibits similar enzyme inhibitory properties.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N,2-dimethyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
N,2-dimethyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-8-3-5(9-4)6(10)7-2/h3H,1-2H3,(H,7,10)(H,8,9) |
InChI Key |
OREQQDVANJBNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C(=O)NC |
Origin of Product |
United States |
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